2-(1-Fluorocyclohexyl)ethanol

Description

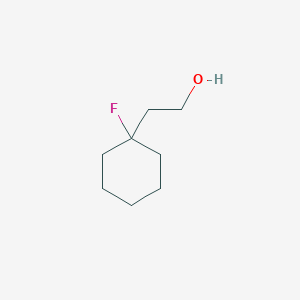

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-fluorocyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVMMDRRNANBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 2 1 Fluorocyclohexyl Ethanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is the more traditionally reactive site in 2-(1-Fluorocyclohexyl)ethanol, participating in a variety of well-established alcohol reactions.

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group to undergo nucleophilic substitution.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the initial deprotonation of the alcohol to form a more potent nucleophile, the corresponding alkoxide, which then reacts with an alkyl halide. For instance, the reaction with methyl iodide in the presence of a strong base like sodium hydride would yield 1-(2-methoxyethyl)-1-fluorocyclohexane.

Esterification: Esters are readily formed by reacting this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for higher yields and milder conditions, the use of an acid chloride like acetyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) leads to the formation of the corresponding acetate (B1210297) ester.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(1-Fluorocyclohexyl)acetaldehyde. Over-oxidation to the carboxylic acid is minimized under these anhydrous conditions.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide and sulfuric acid, known as the Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-(1-Fluorocyclohexyl)acetic acid. These reactions are often carried out in aqueous or acidic media.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 2-(1-Fluorocyclohexyl)acetaldehyde |

| Potassium permanganate (KMnO₄) | Water, base, then acid workup | 2-(1-Fluorocyclohexyl)acetic acid |

| Chromic acid (Jones reagent) | Acetone | 2-(1-Fluorocyclohexyl)acetic acid |

The elimination of water (dehydration) from this compound leads to the formation of an alkene. This reaction is typically promoted by strong acids and heat. The mechanism can proceed through either an E1 or E2 pathway. Given that it is a primary alcohol, the E2 mechanism is more likely if a bulky base is used after converting the hydroxyl into a better leaving group (like a tosylate). However, under strongly acidic conditions (e.g., concentrated sulfuric acid or phosphoric acid with heat), an E1 mechanism involving a carbocation intermediate may occur, though rearrangements could be a competing side reaction. The primary product expected from the dehydration of this compound is 1-fluoro-1-vinylcyclohexane.

Like other alcohols, this compound is a weak acid. The electron-withdrawing effect of the fluorine atom can slightly increase the acidity of the hydroxyl proton compared to a non-fluorinated analogue like 2-(cyclohexyl)ethanol, as it helps to stabilize the resulting alkoxide anion.

The corresponding alkoxide, 2-(1-fluorocyclohexyl)ethoxide, is readily formed by treating the alcohol with a strong base, such as an alkali metal hydride (e.g., sodium hydride) or an alkali metal (e.g., sodium or potassium). This alkoxide is a potent nucleophile and a strong base, and its formation is a key initial step in reactions like the Williamson ether synthesis.

Reactions Involving the Fluorinated Cyclohexyl Moiety

The cyclohexyl portion of the molecule, particularly the carbon-fluorine bond, is generally less reactive than the hydroxyl group.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a significant challenge. However, advances in catalysis have provided pathways to achieve this transformation. Reactions involving C-F bond activation are not as straightforward as those involving the hydroxyl group and typically require specific catalysts, such as transition metal complexes or strong Lewis acids.

For a tertiary C-F bond as found in this compound, nucleophilic substitution to replace the fluorine is generally difficult due to steric hindrance and the poor leaving group ability of the fluoride (B91410) ion. However, under forcing conditions or with specialized reagents, such as strong Lewis acids that can coordinate to the fluorine and facilitate its departure, substitution or elimination reactions involving the C-F bond can be induced. Reductive cleavage of the C-F bond can also be achieved using certain reducing agents, such as alkali metals in liquid ammonia (B1221849) (Birch reduction conditions), although this is a harsh method that may affect other parts of the molecule. More sophisticated methods may involve organometallic reagents that can insert into the C-F bond, leading to new carbon-carbon or carbon-heteroatom bond formation.

Regioselective and Stereoselective Transformations of the Cyclohexyl Ring

The presence of the fluorine atom and the hydroxyl group on the adjacent ethyl substituent significantly influences the regioselectivity and stereoselectivity of reactions involving the cyclohexyl ring. While specific studies on the regioselective and stereoselective transformations of the cyclohexyl ring in this compound are not extensively detailed in the provided search results, general principles of cyclohexane (B81311) chemistry and the directing effects of substituents allow for informed predictions.

Arene hydrogenation, for instance, provides a direct route to saturated carbocycles from aromatic precursors. d-nb.info The hydrogenation of substituted arenes often favors the formation of the cis isomer. researchgate.net In the context of a substituted cyclohexyl ring, the existing stereochemistry would likely direct incoming reagents to the less sterically hindered face of the ring, influencing the stereochemical outcome of the reaction.

Furthermore, transformations such as halofluorination, fluorosulfanylation, and fluoroselenation are effective methods for converting alkenes to fluoroalkanes. thieme-connect.de These reactions proceed via an electrophilic addition mechanism, where the stereochemical outcome is often an anti-addition. In a cyclic system like the cyclohexyl ring of a precursor to this compound, this would result in a specific diastereomer. The regioselectivity of such additions would be governed by the electronic effects of the substituents on the double bond.

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling its transformations and predicting its reactivity.

Mechanistic Investigations of Alcohol Dehydrogenation

The dehydrogenation of alcohols to form aldehydes or ketones is a fundamental chemical transformation. byjus.com For primary alcohols like this compound, this oxidation can proceed through different mechanisms depending on the reaction conditions.

In the presence of a strong acid catalyst, the dehydration of alcohols to alkenes can occur. libretexts.orglibretexts.orgchemguide.co.uk The mechanism typically involves the protonation of the hydroxyl group to form a good leaving group (water), followed by either a concerted E2 elimination or a stepwise E1 elimination involving a carbocation intermediate. libretexts.orgchemguide.co.uk For primary alcohols, the E2 mechanism is generally favored to avoid the formation of a less stable primary carbocation. chemguide.co.uk The reaction involves a proton from the acid catalyst and results in the formation of a double bond. savemyexams.com

Catalytic dehydrogenation, often using metal catalysts like platinum or palladium, can also achieve the oxidation of alcohols to aldehydes. byjus.com These reactions can be performed in the presence or absence of oxygen. byjus.com The mechanism of catalytic dehydrogenation on a metal surface involves the adsorption of the alcohol onto the surface, followed by the cleavage of the O-H and C-H bonds.

Elucidation of Reaction Pathways using Spectroscopic and Computational Methods

Modern analytical techniques, including spectroscopic and computational methods, are invaluable for elucidating complex reaction pathways. d-nb.infoconicet.gov.ar Computational chemistry, particularly density functional theory (DFT), allows for the calculation of reaction energies and the structures of transition states, providing insights into the feasibility of different mechanistic pathways. uconn.edu For example, computational studies can help understand the factors that control different reaction pathways in acid-catalyzed cyclizations. d-nb.info

Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, are essential for identifying reaction intermediates and products, thereby confirming proposed mechanisms. conicet.gov.ar For instance, in the study of reactions involving formaldehyde, spectroscopic data was crucial to confirm the presence of proposed imine intermediates. conicet.gov.ar The combination of experimental and computational approaches provides a powerful tool for a comprehensive understanding of reaction mechanisms. researchgate.net

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.orgcore.ac.uk A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect arises from the difference in zero-point vibrational energies between the isotopologues. wikipedia.org

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.uk For example, a significant deuterium (B1214612) KIE (kH/kD) is expected for a reaction where a C-H bond is cleaved in the slowest step. researchgate.net This has been used to demonstrate that C-H bond cleavage is the rate-determining step in certain alkylation processes. researchgate.net

In the context of alcohol dehydrogenation, solvent deuterium KIEs can provide insights into the role of proton transfer in the mechanism. nih.govnih.gov For instance, a study on an enzyme-catalyzed alcohol dehydrogenation used solvent deuterium KIEs to infer that electron transfer from a radical intermediate does not precede deprotonation. nih.govnih.gov By measuring the effect of isotopic substitution on reaction rates, KIE studies can help to distinguish between different proposed mechanisms and provide detailed information about the transition state structure.

Spectroscopic Characterization and Structural Elucidation of 2 1 Fluorocyclohexyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, it is possible to determine the connectivity of atoms and the stereochemistry of the molecule.

A key feature of the ¹H NMR spectrum of an alcohol is the signal for the hydroxyl (-OH) proton. libretexts.org This peak can vary in its chemical shift and may appear as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The protons on the carbon adjacent to the hydroxyl group (CH₂OH) would likely appear as a multiplet due to coupling with the neighboring protons on the cyclohexyl ring. The protons of the cyclohexyl ring would exhibit complex multiplets in the aliphatic region of the spectrum due to their various chemical and magnetic environments.

Table 1: Predicted ¹H NMR Data for 2-(1-Fluorocyclohexyl)ethanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Cyclohexyl-H | 1.1 - 2.2 | m | - |

| -CH₂-OH | 3.3 - 3.7 | m | - |

| -OH | Variable | s (broad) | - |

Note: This is a predicted data table based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

¹⁹F NMR spectroscopy is specifically used to analyze the fluorine atom in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. A reported ¹⁹F NMR chemical shift for a similar compound, 2-(1-fluorocyclohexyl) 2-hydroxyethylamine hydrochloride, was observed at 155.2 ppm (as a multiplet). lew.ro This suggests that the fluorine in this compound would also resonate in a similar region. The multiplicity of the signal would be influenced by the coupling with nearby protons, particularly those on the cyclohexyl ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., primary, secondary, tertiary) and the nature of the atoms attached to them. The carbon atom bonded to the fluorine atom (C-F) will show a characteristic chemical shift and will be split into a doublet due to coupling with the ¹⁹F nucleus. Similarly, the carbon bearing the hydroxyl group (C-OH) will also have a specific chemical shift.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish the connectivity between protons and carbons. A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network within the cyclohexyl ring and the ethanol (B145695) side chain. A ¹H-¹³C HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivities. These techniques are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra. mdpi.com

NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) data, can be used to investigate the conformational preferences of the molecule. auremn.org.brasianpubs.org The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred chair conformation of the cyclohexyl ring and the orientation of the substituents.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons. mdpi.comnih.gov NOE cross-peaks are observed between protons that are close to each other in space, regardless of whether they are bonded to each other. This information can be used to determine the relative orientation of the fluorocyclohexyl and ethanol moieties. For instance, the presence or absence of NOEs between specific protons on the ring and the side chain can help to establish the dominant conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carbon-fluorine (C-F) groups.

A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening being a result of intermolecular hydrogen bonding. libretexts.orgcore.ac.uk The C-O stretching vibration is expected to appear in the range of 1260-1000 cm⁻¹. The C-F stretching vibration typically occurs in the region of 1400-1000 cm⁻¹, and its exact position can provide further structural information. Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl ring and the ethanol side chain at around 3000-2850 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3600 - 3200 (broad) |

| C-H (sp³) | Stretching | 3000 - 2850 |

| C-F | Stretching | 1400 - 1000 |

| C-O | Stretching | 1260 - 1000 |

Note: This is a predicted data table based on general principles of IR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. docbrown.info

The mass spectrum of this compound would show a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, fragmentation could also involve the loss of a fluorine atom or the cleavage of the cyclohexyl ring. The analysis of these fragment ions helps to confirm the proposed structure. For example, a prominent peak corresponding to the loss of the ethyl alcohol side chain could be observed.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

As of the latest available scientific literature and crystallographic databases, there is no published X-ray crystallography data for the specific compound this compound or its direct derivatives.

While crystallographic studies have been conducted on other fluorinated cyclohexane (B81311) derivatives, the specific substitution pattern and functional groups of this compound make direct extrapolation of their solid-state structures unreliable. The interplay of the fluorine atom, the hydroxyl group, and the conformational flexibility of the cyclohexane ring would uniquely influence the crystal packing and intermolecular interactions, such as hydrogen bonding.

Should researchers successfully crystallize a derivative of this compound in the future, X-ray diffraction analysis would be invaluable in providing definitive structural proof and insights into its solid-state conformation. Such data would typically include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: A precise list of the positions of all atoms within the unit cell.

Bond Lengths and Angles: Detailed geometric parameters of the molecule.

Intermolecular Interactions: Information on hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure of this compound derivatives remains speculative. The generation of such data would be a valuable contribution to the chemical literature.

Computational Chemistry and Theoretical Studies on 2 1 Fluorocyclohexyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. For a molecule like 2-(1-Fluorocyclohexyl)ethanol, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ), can elucidate several key properties. st-andrews.ac.ukaps.orgyoutube.com

These calculations can determine optimized molecular geometry, atomic charges, and dipole moments. For instance, in related fluorinated cyclohexanes, DFT has been used to calculate molecular dipole moments, which arise from the alignment of polar C-F bonds. st-andrews.ac.uknih.gov The presence of the highly electronegative fluorine atom and the hydroxyl group in this compound would lead to a significant molecular dipole moment, influencing its intermolecular interactions and physical properties.

Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can further detail the bonding environment. NBO analysis reveals information about hyperconjugative interactions, such as those between filled and empty orbitals, which contribute to conformational stability. landsbokasafn.isresearchgate.net For example, studies on fluorocyclohexane (B1294287) have used NBO analysis to dissect the contributions of steric, electrostatic, and conjugation effects to the stability of its conformers. landsbokasafn.isresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to obtain more accurate energies and properties, often serving as a benchmark for DFT results. landsbokasafn.isresearchgate.net The G3MP2 method is a composite ab initio method known for its high accuracy in predicting thermochemical data. While computationally more demanding, these methods are invaluable for obtaining precise energy differences between conformers or for studying reaction pathways where electron correlation is critical.

For fluorocyclohexane, calculations up to the MP2/aug-cc-pVTZ level have been employed to investigate the thermodynamic equilibrium between its axial and equatorial conformers. landsbokasafn.isresearchgate.net Such high-level calculations would be equally beneficial for accurately determining the subtle energy differences between the various possible conformations of this compound.

Conformational Analysis and Energy Landscapes

The cyclohexane (B81311) ring is known for its chair conformation, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic effects. For this compound, the primary focus of conformational analysis would be the orientation of the fluorine atom and the ethanol (B145695) group on the cyclohexane ring.

Based on studies of fluorocyclohexane, there is a known equilibrium between the axial and equatorial conformers of the fluorine substituent. At the MP2/aug-cc-pVTZ level of theory, the equatorial conformer of fluorocyclohexane is slightly favored, with a Gibbs free energy difference of -0.19 kcal/mol at 298 K. landsbokasafn.isresearchgate.net This corresponds to a mixture of approximately 58% equatorial and 42% axial conformers. landsbokasafn.isresearchgate.net However, other computational studies at the M06-2X/aug-cc-pVTZ level have shown a preference for the axial conformer in more highly fluorinated cyclohexanes due to stabilizing nonclassical hydrogen bonding interactions. nih.gov

The presence of the ethanol group at the same position as the fluorine in this compound introduces additional complexity. The rotational freedom around the C-C and C-O bonds of the ethanol substituent creates a more intricate potential energy surface. A thorough conformational analysis would involve scanning these rotational degrees of freedom for both the axial and equatorial positions of the fluorine to identify all low-energy minima and the transition states connecting them.

Table 1: Calculated Conformational Energies for Fluorocyclohexane

| Method/Basis Set | ΔG (axial - equatorial) (kcal/mol) | % Equatorial | % Axial |

|---|

Note: This data is for the analogous compound fluorocyclohexane and serves as an estimate for the behavior of the fluorine substituent in this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types could be modeled, including nucleophilic substitution, elimination, and reactions involving the hydroxyl group.

For instance, the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution or elimination, is a common reaction pathway for alcohols. masterorganicchemistry.comopenstax.org Acid-catalyzed dehydration, for example, would proceed via an E1 mechanism for a tertiary alcohol, involving the formation of a carbocation intermediate. masterorganicchemistry.comopenstax.org DFT calculations can be used to model the energy profile of such a reaction, locating the transition state for the rate-determining step and confirming the stability of the proposed intermediates.

Similarly, modeling the nucleophilic fluorination process, a key reaction in the synthesis of fluorinated organic compounds, can provide insights into the reaction mechanism. acs.org Computational studies on fluorination reactions have explored the role of catalysts and the formation of side products. acs.orgacs.org For this compound, theoretical modeling could predict the stereochemical outcome of reactions at the chiral center and rationalize experimentally observed product distributions.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule (using methods like Gauge-Including Atomic Orbital, GIAO), one can predict the 1H and 13C NMR spectra. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of this compound and to assign specific resonances, which can be challenging in complex molecules.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an IR spectrum. By modeling the IR spectrum of this compound, characteristic vibrational modes, such as the O-H stretch of the alcohol and the C-F stretch, can be identified and their positions predicted.

Table 2: Predicted Spectroscopic Data (Hypothetical for this compound)

| Parameter | Predicted Value |

|---|---|

| 13C NMR Chemical Shift (C-F) | ~90-100 ppm |

| 1H NMR Chemical Shift (CH-OH) | ~3.5-4.0 ppm |

| IR Frequency (O-H stretch) | ~3300-3400 cm-1 |

Note: These are estimated values based on typical ranges for similar functional groups.

Solvation Models and Environmental Effects on Reactivity

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction rates and equilibria. taylorfrancis.comresearchgate.net Computational solvation models are used to account for the effects of the solvent environment.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. ekb.eg This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be predicted to stabilize conformations with a larger dipole moment.

Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. An explicit solvation model using a protic solvent like methanol (B129727) would be necessary to accurately model these specific hydrogen bonding interactions and their effect on the molecule's conformation and reactivity. Studies on fluorinated alcohols have highlighted the importance of their strong hydrogen-bonding donor ability in promoting organic reactions. researchgate.netresearchgate.net

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Cyclic and Acyclic Compounds

The presence of both a fluorine atom and a hydroxyl group in 2-(1-Fluorocyclohexyl)ethanol allows for a variety of chemical transformations, making it a valuable precursor for a range of fluorinated cyclic and acyclic compounds. The hydroxyl group can be readily oxidized, converted into a leaving group, or used as a nucleophile, while the carbon-fluorine bond is generally stable under many reaction conditions.

Oxidation and Subsequent Reactions:

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 2-(1-Fluorocyclohexyl)acetaldehyde, or further to the carboxylic acid, 2-(1-Fluorocyclohexyl)acetic acid. These transformations open up a wide array of subsequent reactions. For instance, the aldehyde can undergo Wittig reactions, aldol (B89426) condensations, or reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid can be converted to esters, amides, or acid chlorides, which are versatile intermediates for further functionalization.

Nucleophilic Substitution and Elimination Reactions:

Activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, cyanides, or thiols, expanding the diversity of accessible fluorinated compounds. Under appropriate basic conditions, elimination reactions can be induced to form 1-fluoro-2-vinylcyclohexane, a useful building block for cycloaddition and polymerization reactions.

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | PCC, CH₂Cl₂ | 2-(1-Fluorocyclohexyl)acetaldehyde | Aldol condensation, Wittig reaction |

| This compound | Jones Reagent | 2-(1-Fluorocyclohexyl)acetic acid | Esterification, Amide coupling |

| This compound | 1. TsCl, Pyridine (B92270); 2. NaN₃ | 1-(2-Azidoethyl)-1-fluorocyclohexane | Click chemistry, Synthesis of amines |

| This compound | H₂SO₄, heat | 1-Fluoro-2-vinylcyclohexane | Diels-Alder reactions, Polymerization |

Application in the Construction of Chiral Fluorinated Molecules

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, particularly in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. While this compound itself is achiral, its derivatives can be employed in asymmetric synthesis to generate chiral fluorinated molecules.

One strategy involves the enzymatic resolution of a racemic mixture of a chiral derivative of this compound. For example, the corresponding acetate (B1210297) ester can be subjected to lipase-catalyzed hydrolysis, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol in high enantiomeric excess.

Alternatively, the hydroxyl group of this compound can be used to introduce a chiral auxiliary. The resulting diastereomeric mixture can then be separated by chromatography or crystallization. Subsequent cleavage of the auxiliary affords the desired enantiomerically enriched fluorinated building block.

Furthermore, prochiral derivatives of this compound can undergo asymmetric reactions. For instance, the oxidation of a sulfide (B99878) derivative to a chiral sulfoxide (B87167) can be achieved with high enantioselectivity using a chiral oxidizing agent. These chiral sulfoxides are valuable intermediates in asymmetric synthesis.

| Precursor from this compound | Chiral Method | Resulting Chiral Product |

| Racemic 2-(1-Fluorocyclohexyl)ethyl acetate | Lipase-catalyzed hydrolysis | (R)- or (S)-2-(1-Fluorocyclohexyl)ethanol |

| 2-(1-Fluorocyclohexyl)acetic acid | Reaction with a chiral alcohol | Diastereomeric esters |

| 2-(1-Fluorocyclohexyl)ethyl thiol | Asymmetric oxidation | (R)- or (S)-2-(1-Fluorocyclohexyl)ethyl sulfoxide |

Derivatization for Specialized Materials (e.g., polymers, specialty chemicals)

The functional handles present in this compound also make it an attractive monomer or precursor for the synthesis of specialized materials with unique properties. The incorporation of the fluorocyclohexyl moiety can enhance thermal stability, chemical resistance, and hydrophobicity of polymers and other materials.

Polymer Synthesis:

The hydroxyl group of this compound can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomers can then be polymerized, either alone or with other monomers, to produce fluorinated polymers. These polymers may find applications as low-surface-energy coatings, chemically resistant materials, or in optical applications due to their potentially low refractive index. For instance, poly(2-(1-fluorocyclohexyl)ethyl acrylate) would be expected to exhibit enhanced hydrophobicity compared to its non-fluorinated counterpart.

Specialty Chemicals:

Derivatization of this compound can also lead to the synthesis of various specialty chemicals. For example, esterification with long-chain fatty acids could produce fluorinated surfactants or lubricants. The unique combination of a polar head group (derived from the alcohol) and a nonpolar, fluorinated tail could lead to interesting interfacial properties.

| Derivative of this compound | Type of Material | Potential Application |

| 2-(1-Fluorocyclohexyl)ethyl acrylate | Fluorinated Polymer | Hydrophobic coatings, Low refractive index materials |

| Ester with stearic acid | Fluorinated Surfactant | Emulsifiers, Lubricants |

| Ether with polyethylene (B3416737) glycol | Fluorinated Non-ionic Surfactant | Dispersing agents, Wetting agents |

Future Research Directions and Perspectives in 2 1 Fluorocyclohexyl Ethanol Chemistry

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize the reduction of waste, use of renewable resources, and development of environmentally benign processes. For 2-(1-Fluorocyclohexyl)ethanol, future research will likely focus on developing synthetic routes that are not only efficient but also sustainable.

Current synthetic strategies for fluorinated alcohols often rely on harsh reagents and generate significant waste. mdpi.com Future research could explore biocatalytic approaches, leveraging enzymes to perform stereoselective fluorination or hydroxylation steps under mild conditions. rsc.org The use of biomass-derived starting materials, such as cyclohexanol (B46403) obtained from the hydrogenation of biomass-derived cyclohexyl acetate (B1210297), could also provide a more sustainable pathway to the core cyclohexyl structure. rsc.org

Another promising avenue is the development of solvent-free or aqueous-based synthetic methods. rsc.org This would not only reduce the environmental impact of the synthesis but could also lead to novel reactivity and selectivity. The exploration of mechanochemistry, where mechanical force is used to drive chemical reactions, could also offer a solvent-free alternative for the synthesis of this compound.

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

| Biocatalytic Synthesis | Use of enzymes for fluorination or hydroxylation. | High stereoselectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, enzyme engineering, process optimization. |

| Biomass-Derived Feedstocks | Utilization of cyclohexanol from renewable sources. | Reduced reliance on fossil fuels, improved sustainability. | Efficient conversion of biomass to key intermediates. |

| Aqueous Synthesis | Performing reactions in water as a solvent. | Reduced environmental impact, potential for novel reactivity. | Catalyst development for aqueous media, understanding solvent effects. |

| Mechanochemistry | Use of mechanical force to drive reactions. | Solvent-free conditions, potential for novel reaction pathways. | Development of mechanochemical protocols, scalability studies. |

Exploration of Novel Reactivity Pathways

The unique electronic properties imparted by the fluorine atom in this compound are expected to influence its reactivity in interesting ways. Future research should focus on exploring novel reaction pathways that take advantage of the interplay between the fluorine atom and the hydroxyl group.

One area of interest is the investigation of intramolecular hydrogen bonding and its effect on the reactivity of the alcohol. This could lead to the development of novel cyclization reactions or rearrangements. Another avenue for exploration is the use of this compound as a building block in the synthesis of more complex fluorinated molecules. Its bifunctional nature makes it an attractive starting material for the synthesis of fluorinated polymers, pharmaceuticals, and agrochemicals. bohrium.com

Furthermore, the development of new fluorination and fluoroalkylation methods using furfural-derived furans as renewable building blocks could be explored. mdpi.com The reactivity of the hydroxyl group could also be exploited in reactions such as the Morita-Baylis-Hillman reaction, where the presence of the fluorine atom could influence the reaction rate and selectivity. nih.gov

| Reaction Type | Description | Potential Outcome | Research Focus |

| Intramolecular Cyclization | Formation of a new ring through the reaction of the hydroxyl group with another part of the molecule. | Synthesis of novel fluorinated heterocyclic compounds. | Catalyst development, mechanistic studies. |

| Polymerization | Use of this compound as a monomer. | Development of new fluorinated polymers with unique properties. | Control of polymer architecture, characterization of polymer properties. |

| Derivatization | Conversion of the hydroxyl group into other functional groups. | Access to a wide range of fluorinated building blocks. | Development of efficient and selective derivatization methods. |

| Light-Driven Deoxyfluorination | Photochemical conversion of the alcohol to a fluoride (B91410). scientificupdate.com | Access to gem-difluorinated cyclohexyl derivatives. scientificupdate.com | Development of efficient photocatalytic systems. scientificupdate.com |

Advanced Spectroscopic and Mechanistic Studies

A deep understanding of the structure, bonding, and reaction mechanisms of this compound is crucial for its rational application in synthesis and materials science. Future research should employ a combination of advanced spectroscopic techniques and computational methods to elucidate these fundamental properties.

High-resolution infrared spectroscopy in a molecular beam could be used to study the conformational landscape of the molecule and the nature of intramolecular hydrogen bonding. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy, including advanced techniques such as 19F NMR, will be essential for characterizing the structure and stereochemistry of reaction products.

Computational studies, using density functional theory (DFT) and other methods, will be invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. researchgate.net These studies can provide insights into transition state geometries, reaction barriers, and the role of the fluorine atom in modulating reactivity.

| Technique | Information Gained | Research Application |

| High-Resolution IR Spectroscopy | Conformational preferences, intramolecular interactions. | Understanding the influence of structure on reactivity. |

| 19F NMR Spectroscopy | Electronic environment of the fluorine atom, stereochemistry. | Characterization of reaction products, mechanistic studies. |

| Computational Chemistry (DFT) | Reaction mechanisms, transition state structures, thermodynamic and kinetic parameters. | Predicting reactivity, designing new reactions. |

| Mass Spectrometry | Molecular weight, fragmentation patterns. | Identification of reaction intermediates and products. |

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of this compound, including improved safety, scalability, and efficiency. sigmaaldrich.comamt.uk Future research should focus on translating batch syntheses of this compound into continuous flow processes.

Flow reactors provide excellent heat and mass transfer, which can be particularly beneficial for highly exothermic or fast reactions. pharmasalmanac.com They also allow for the safe handling of hazardous reagents, which is often a concern in fluorination chemistry. nih.gov The integration of in-line analytical techniques, such as IR and NMR spectroscopy, can enable real-time reaction monitoring and optimization.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic routes. sigmaaldrich.com These platforms can also be used for the on-demand synthesis of this compound and its derivatives, facilitating their use in drug discovery and other applications. nih.gov

| Technology | Key Advantages | Research Focus |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. amt.ukpharmasalmanac.com | Development of continuous flow processes, reactor design. |

| Automated Synthesis | High-throughput screening, rapid optimization. sigmaaldrich.com | Library synthesis, on-demand synthesis. nih.gov |

| In-line Analytics | Real-time reaction monitoring, process control. | Integration of spectroscopic techniques, development of feedback loops. |

| Process Intensification | Reduced reaction times, increased yields, smaller footprint. researchgate.net | Optimization of flow parameters, development of integrated systems. |

Applications in Catalyst Design and Organocatalysis

The unique stereoelectronic properties of this compound make it an attractive scaffold for the design of new catalysts and ligands for asymmetric synthesis. The fluorine atom can influence the steric and electronic environment of a catalytic center, leading to improved activity and selectivity.

Future research could focus on the synthesis of chiral derivatives of this compound and their application as ligands in transition metal catalysis. The fluorine atom could also play a role in organocatalysis, where it could act as a hydrogen bond acceptor or influence the acidity of nearby protons. nih.gov The development of organocatalytic systems for the asymmetric fluorination of cyclic ketones has been a significant area of research. nih.gov

Furthermore, the use of fluorinated compounds in catalyst design has been shown to enhance catalyst stability and performance in various reactions. rutgers.edujohnshopkins.edu The incorporation of the this compound motif into catalyst structures could lead to the development of more robust and efficient catalytic systems for a variety of chemical transformations.

| Application Area | Potential Role of this compound | Research Goals |

| Asymmetric Catalysis | Chiral ligand or catalyst scaffold. | High enantioselectivity in a range of reactions. |

| Organocatalysis | Modulating catalyst acidity or basicity, directing stereochemistry. nih.gov | Development of novel organocatalytic transformations. nih.gov |

| Catalyst Stabilization | Enhancing catalyst lifetime and robustness. | Improved performance in demanding catalytic processes. |

| Supramolecular Chemistry | Building block for self-assembling systems. | Creation of functional materials with tailored properties. |

Q & A

Q. What are the recommended methods for synthesizing 2-(1-Fluorocyclohexyl)ethanol, and how can reaction conditions be optimized?

Synthesis typically involves fluorination of cyclohexanol derivatives followed by substitution or coupling reactions. Key steps include:

- Fluorination : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Substitution : React 1-fluorocyclohexanol with ethylene oxide or ethyl halides in the presence of a base (e.g., KOH) .

- Optimization : Monitor reaction progress via GC-MS or NMR. Adjust temperature (e.g., 60–80°C for fluorination) and solvent polarity (e.g., THF or DMF) to enhance yield.

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- NMR : Use NMR to confirm fluorination (δ ≈ -200 ppm for cyclohexyl-F) and NMR to verify ethanol moiety integration .

- IR : Identify O-H (3200–3600 cm) and C-F (1000–1100 cm) stretches .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling fluorinated ethanol derivatives?

- PPE : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems .

- Emergency Measures : Immediate decontamination via safety showers for skin/eye exposure; avoid inhalation using gas masks rated for organic vapors .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vaporization enthalpy) of this compound be experimentally determined or computationally predicted?

- Experimental : Use calorimetry (e.g., DSC) or gas-phase measurements with a static apparatus .

- Computational : Apply group-contribution methods (e.g., Joback-Reid) or quantum chemistry (DFT with B3LYP/6-31G*) to predict .

- Validation : Compare results with structurally similar compounds like 2-phenoxyethanol () .

Q. What strategies resolve contradictions in reactivity data for fluorinated alcohols?

Q. How can computational models predict biological interactions or toxicity of this compound?

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor count .

- Docking Simulations : Use AutoDock Vina to simulate binding to enzymes (e.g., alcohol dehydrogenases) and predict metabolic pathways .

- Validation : Cross-reference predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Emerging Research Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.